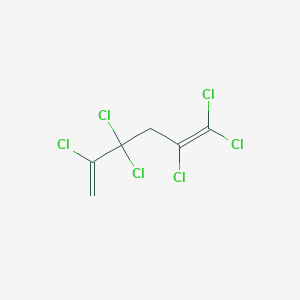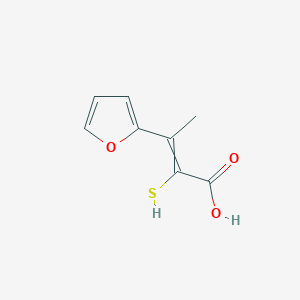
Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate is an organic compound with the molecular formula C10H20ClO5P. It is a clear, colorless liquid that is not miscible with water. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate can be synthesized through a multi-step process involving the reaction of ethyl 4-chlorobutanoate with diethyl phosphite. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or xylene. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using large-scale distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include substituted phosphonates and phosphonic acids.
Hydrolysis: The major product is 4-chloro-2-(diethoxyphosphoryl)butanoic acid.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The exact molecular pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate can be compared with other similar compounds, such as:
Ethyl 2-(diethoxyphosphoryl)butanoate: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
Triethyl 2-phosphonobutyrate: Another phosphonate ester with different substituents, used in similar chemical reactions but with distinct properties.
Diethyl 4-chlorobutylphosphonate: Similar compound with different ester groups, leading to variations in reactivity and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of scientific research and industry.
Propriétés
Numéro CAS |
104585-91-3 |
|---|---|
Formule moléculaire |
C10H20ClO5P |
Poids moléculaire |
286.69 g/mol |
Nom IUPAC |
ethyl 4-chloro-2-diethoxyphosphorylbutanoate |
InChI |
InChI=1S/C10H20ClO5P/c1-4-14-10(12)9(7-8-11)17(13,15-5-2)16-6-3/h9H,4-8H2,1-3H3 |
Clé InChI |
UITGZFYEYSJODU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCl)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


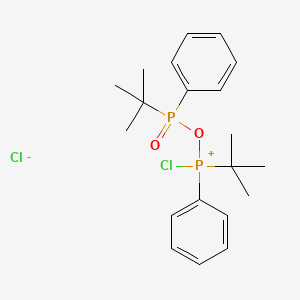
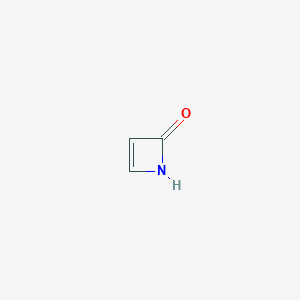
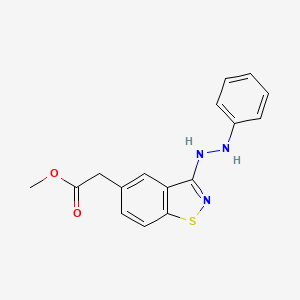
![Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate](/img/structure/B14339388.png)
![[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid](/img/structure/B14339390.png)
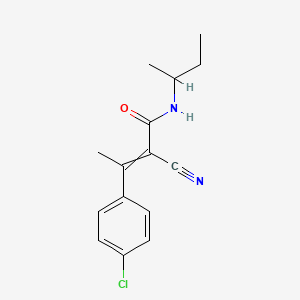
![N-benzylbenzo[cd]indol-2-amine](/img/structure/B14339402.png)
![4,4'-[(4-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14339410.png)
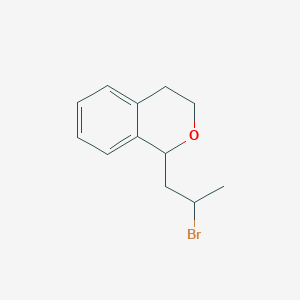

![6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan](/img/structure/B14339431.png)
![1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol](/img/structure/B14339451.png)
